![molecular formula C23H20N2O5S B2594663 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2416242-80-1](/img/structure/B2594663.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a morpholinyl group, and a thiazole group, all connected by carbonyl linkages . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis
Based on the molecular structure, we can infer that this compound is likely to be solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the sources found.Scientific Research Applications
Peptide Synthesis and Fmoc Protection Group
The (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is commonly employed in organic synthesis to protect hydroxyl groups. It offers the advantage of straightforward removal using triethylamine in dry pyridine, making it a valuable tool in multi-step synthesis processes . In the context of peptide synthesis, EN300-26618180 can serve as a building block for creating novel peptides.
Photodynamic Therapy (PDT)
EN300-26618180’s combination of fluorene and thiazole motifs suggests potential in photodynamic therapy (PDT). PDT involves light-activated compounds that generate reactive oxygen species, selectively damaging cancer cells or pathogens. Researchers explore EN300-26618180’s phototoxicity and its application in PDT for cancer treatment or antimicrobial therapy.
Mechanism of Action
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(27)19-13-31-21(24-19)20-11-25(9-10-29-20)23(28)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCYCXWBYPPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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